3-Bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide
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Overview
Description
3-Bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, a cyanocyclohexyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyanocyclohexyl Group:
Coupling with tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanocyclohexyl group.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide, potassium tert-butoxide, and various organometallic reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(4-tert-butylcyclohexyl)pyridine-4-carboxamide: Lacks the cyanide group, which may affect its reactivity and applications.
3-Bromo-N-(4-cyanocyclohexyl)pyridine-4-carboxamide: Lacks the tert-butyl group, which can influence its steric properties and interactions.
N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide: Lacks the bromine atom, affecting its potential for substitution reactions.
Uniqueness
The presence of both the bromine atom and the cyanocyclohexyl group in 3-Bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(4-tert-butyl-1-cyanocyclohexyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O/c1-16(2,3)12-4-7-17(11-19,8-5-12)21-15(22)13-6-9-20-10-14(13)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYLNJAEELIEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=C(C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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